molecular formula C₁₅H₁₆FN₃O₃·HCl B1145091 N-Demethyl Norfloxacin Hydrochloride CAS No. 74011-48-6

N-Demethyl Norfloxacin Hydrochloride

Cat. No.: B1145091
CAS No.: 74011-48-6
M. Wt: 305.303646
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Demethyl Norfloxacin Hydrochloride is a derivative of Norfloxacin, a synthetic fluoroquinolone antibiotic. This compound is characterized by the removal of a methyl group from the nitrogen atom in the piperazine ring of Norfloxacin. It is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of fluoroquinolone derivatives.

Mechanism of Action

Target of Action

N-Demethyl Norfloxacin Hydrochloride is a derivative of Norfloxacin , a broad-spectrum fluoroquinolone antibiotic . The primary targets of Norfloxacin are the bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Norfloxacin, and by extension this compound, operates by inhibiting these target enzymes . The compound binds to DNA gyrase and topoisomerase IV, blocking bacterial DNA replication . Notably, Norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption prevents the bacteria from multiplying, effectively controlling the spread of the infection .

Pharmacokinetics

Norfloxacin, the parent compound of this compound, exhibits complex pharmacokinetics . After administration of a 400-mg dose, peak serum concentrations of 1.5 to 2.0 pg/ml are achieved within one to two hours . The drug is widely distributed throughout the body, achieving high tissue to serum concentration ratios in both renal and prostatic tissue . Approximately 30 percent of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion .

Result of Action

The inhibition of bacterial DNA replication by this compound leads to the death of the bacteria, effectively treating the infection . The compound’s action is bactericidal, meaning it kills bacteria rather than merely inhibiting their growth .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of dissolved oxygen (DO) was found to significantly affect the hydrolysis of Norfloxacin, with the hydrolysis rate positively correlated with DO concentration . The superoxide radical (·O2−) was identified as the main active species for Norfloxacin hydrolysis .

Biochemical Analysis

Biochemical Properties

N-Demethyl Norfloxacin Hydrochloride plays a significant role in biochemical reactions, particularly in inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the supercoiling of DNA, thereby inhibiting bacterial growth and proliferation . Additionally, it interacts with various proteins and biomolecules involved in the bacterial cell cycle, further enhancing its antibacterial properties.

Cellular Effects

This compound exerts profound effects on different types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress and apoptosis in certain cell types, highlighting its potential cytotoxic effects . The compound’s ability to modulate gene expression and cellular metabolism makes it a valuable tool in studying cellular responses to antibiotic treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV. By inhibiting these enzymes, the compound prevents the unwinding and replication of bacterial DNA, leading to cell death. This inhibition is achieved through the formation of a stable complex between the drug and the enzyme-DNA complex, which blocks the progression of the replication fork . Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins, further contributing to its antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in bacterial populations, including the development of resistance mechanisms . These findings underscore the importance of monitoring the temporal effects of the compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth and reduces infection severity. At higher doses, it can cause toxic effects, including damage to the liver and kidneys . Threshold effects have been observed, where low doses may not produce significant antibacterial activity, while higher doses can lead to adverse effects. These dosage-dependent effects highlight the need for careful dose optimization in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including N-dealkylation and N-oxidation. These metabolic reactions are primarily mediated by cytochrome P450 enzymes in the liver . The compound’s metabolites can retain or lose pharmacological activity, depending on the specific metabolic pathway involved. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes. These factors determine the compound’s localization and efficacy in different tissues.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often found in the cytoplasm and nucleus, where it interacts with its target enzymes and other biomolecules . Post-translational modifications and targeting signals can direct the compound to specific organelles, enhancing its antibacterial effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Demethyl Norfloxacin Hydrochloride typically involves the demethylation of Norfloxacin. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) in the presence of a suitable solvent like dichloromethane (CH2Cl2). The reaction is usually carried out under controlled temperature conditions to ensure the selective removal of the methyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-Demethyl Norfloxacin Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-Demethyl Norfloxacin Hydrochloride is widely used in scientific research for various applications:

    Chemistry: Studying the reactivity and stability of fluoroquinolone derivatives.

    Biology: Investigating the interaction of fluoroquinolones with bacterial DNA gyrase and topoisomerase IV.

    Medicine: Exploring the pharmacokinetics and pharmacodynamics of fluoroquinolone antibiotics.

    Industry: Developing new formulations and delivery systems for fluoroquinolone antibiotics.

Comparison with Similar Compounds

Similar Compounds

  • Norfloxacin
  • Ciprofloxacin
  • Levofloxacin
  • Ofloxacin

Uniqueness

N-Demethyl Norfloxacin Hydrochloride is unique due to the absence of a methyl group on the nitrogen atom in the piperazine ring. This structural modification can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research purposes. Compared to other fluoroquinolones, it may exhibit different levels of activity, stability, and solubility, which are critical factors in drug development and therapeutic applications.

Properties

CAS No.

74011-48-6

Molecular Formula

C₁₅H₁₆FN₃O₃·HCl

Molecular Weight

305.303646

Synonyms

6-Fluoro-1,4-dihydro-1-methyl-4-Oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid Hydrochloride(1:1);  6-Fluoro-1,4-dihydro-1-methyl-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid Monohydrochloride;  Norfloxacin Impurity K

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.